REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH3:11])[CH:5]=2)[CH2:3][CH2:2]1.[N:12]([O-])=O.[Na+]>CC(O)=O.O>[CH:1]1([C:4]2[CH:5]=[C:6]3[CH:11]=[N:12][NH:10][C:7]3=[CH:8][N:9]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=C(C=N1)N)C
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at RT for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
AcOH was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3
|
Type
|
WASH
|
Details
|
The organic solution was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried (Phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under
|
Type
|
CUSTOM
|
Details
|
2.07 min.
|
Duration
|
2.07 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1C=C2C(=CN1)NN=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |